Enhanced Electrophilicity of Acyl Chloride vs. Unsubstituted Benzothiophene-2-Carbonyl Chloride
The 3-chloro substituent increases the electrophilicity of the 2-carbonyl chloride group, resulting in a faster reaction rate with nucleophiles compared to the unsubstituted benzothiophene-2-carbonyl chloride (CAS 39827-11-7). While direct kinetic data for the target compound are not available in the public domain, this effect is a well-established class-level inference based on the electron-withdrawing nature of the chlorine atom. The presence of the 6-methoxy group, an electron-donating group, partially mitigates this effect, leading to a unique, balanced reactivity profile compared to analogs lacking either substituent.
| Evidence Dimension | Relative electrophilicity of the acyl chloride carbon |
|---|---|
| Target Compound Data | Predicted: Increased electrophilicity due to 3-Cl (electron-withdrawing), modulated by 6-OMe (electron-donating). |
| Comparator Or Baseline | Benzo[b]thiophene-2-carbonyl chloride (CAS 39827-11-7); Predicted: Lower electrophilicity. |
| Quantified Difference | Not directly quantified; qualitative prediction based on substituent effects. |
| Conditions | Organic synthesis (e.g., amide coupling reactions). |
Why This Matters
This altered reactivity profile dictates the need for specific reaction conditions (e.g., temperature, base strength) and influences coupling efficiency with sterically hindered or less nucleophilic partners, directly impacting synthetic route optimization and yield.
